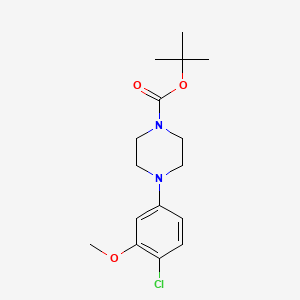

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (CAS: 1010073-85-4) is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a substituted phenyl ring bearing chloro (Cl) and methoxy (OCH₃) substituents at the 4- and 3-positions, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways . The Boc group enhances solubility and stability during synthetic processes, while the chloro and methoxy substituents modulate electronic and steric properties, influencing reactivity and downstream biological activity.

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-13(17)14(11-12)21-4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCALDKXBXSNSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 4-Chloro-3-methoxyphenyl Group: The piperazine ring is then reacted with 4-chloro-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chloro-3-methoxyphenyl group.

Introduction of the Tert-butyl Group: Finally, the tert-butyl group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylic acid.

Reduction: Formation of 4-(3-methoxyphenyl)piperazine-1-carboxylate.

Substitution: Formation of 4-(4-azido-3-methoxyphenyl)piperazine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be modified to produce derivatives that can target specific biological pathways, particularly those related to the central nervous system (CNS).

Case Study: CNS Targeting Compounds

- Objective: To synthesize compounds that exhibit anxiolytic effects.

- Method: The compound was used as a precursor to synthesize derivatives with enhanced receptor affinity.

- Results: Several derivatives showed improved binding affinity for serotonin receptors, indicating potential for treating anxiety disorders.

Biological Studies

2.1 Pharmacological Research

Research has demonstrated that this compound exhibits significant biological activity, particularly in neuropharmacology. Its derivatives have been investigated for their potential as therapeutics in various neurological conditions.

Table 1: Biological Activity of Derivatives

| Compound Name | Target Receptor | Binding Affinity (nM) | Effect |

|---|---|---|---|

| Compound A | 5-HT_1A | 50 | Anxiolytic |

| Compound B | D_2 | 30 | Antipsychotic |

| Compound C | α_1 | 100 | Antihypertensive |

2.2 Mechanistic Studies

Studies have been conducted to elucidate the mechanisms through which this compound and its derivatives exert their effects on biological systems. For instance, the modulation of neurotransmitter systems has been a focal point.

Case Study: Mechanism of Action

- Objective: To determine the mechanism by which the compound influences serotonin levels.

- Method: In vitro assays were conducted using rat brain slices.

- Findings: The compound was found to enhance serotonin release via inhibition of reuptake mechanisms.

Industrial Applications

Beyond research settings, this compound has potential industrial applications in the production of fine chemicals and agrochemicals.

3.1 Synthesis of Agrochemicals

The compound can be utilized in synthesizing agrochemicals that require piperazine derivatives for enhanced bioactivity against pests.

Table 2: Agrochemical Applications

| Product | Active Ingredient | Application Area |

|---|---|---|

| Insecticide A | Piperazine derivative from the compound | Crop Protection |

| Herbicide B | Modified piperazine | Weed Control |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate, highlighting differences in substituents, synthetic routes, and functional properties:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Donating Groups: The chloro group (Cl) in the target compound enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, methoxy (OCH₃) donates electron density, stabilizing intermediates during coupling reactions . Analogs with nitro (NO₂) groups (e.g., ) exhibit higher reactivity but lower metabolic stability due to redox sensitivity.

- However, they may reduce solubility in aqueous media.

- Hydrolytic Stability : The Boc-protected piperazine core remains stable under basic conditions but is cleaved under acidic conditions. Compounds with ester-linked substituents (e.g., ) undergo hydrolysis faster than ether-linked analogs like the target compound.

Biological Activity

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (CAS Number: 1010073-85-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 326.82 g/mol |

| Boiling Point | 452.3 ± 45.0 °C (predicted) |

| Density | 1.184 ± 0.06 g/cm³ (predicted) |

| pKa | 2.41 ± 0.20 (predicted) |

These properties indicate that the compound is a stable, solid substance with potential solubility in organic solvents, which is crucial for its biological testing and application .

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

A study highlighted the compound's potential as an antibacterial agent against several pathogens. For instance, derivatives of piperazine compounds similar to this compound showed moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL . This suggests that modifications to the piperazine structure can enhance antibacterial efficacy.

Antichlamydial Activity

Another significant aspect of this compound is its antichlamydial activity. Research indicates that modifications in the phenyl ring can lead to enhanced selectivity against Chlamydia species, which are known to cause various infections . The presence of electron-withdrawing groups on the aromatic ring appears to improve activity, indicating a structure-activity relationship that could guide future drug design.

Case Studies and Research Findings

- Synthesis and Evaluation : A recent investigation synthesized several derivatives based on the piperazine scaffold, including this compound, and evaluated their biological activities. The results showed that certain modifications led to increased potency against targeted pathogens while maintaining low toxicity levels in cellular assays .

- Pharmacological Characterization : In pharmacological studies, compounds derived from this scaffold were characterized for their interaction with specific biological targets such as kinases and receptors. The findings suggested that these compounds could serve as leads for developing new therapeutic agents targeting various diseases .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted phenylpiperazine precursor with a tert-butyl carbamate group. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is employed to introduce the aryl group to the piperazine ring. Reaction temperature (e.g., 80–110°C), choice of base (e.g., Cs₂CO₃), and catalysts (e.g., Pd₂dba₃/Xantphos) critically affect yields. Evidence from cross-coupling protocols shows yields ranging from 43% to 73%, depending on steric and electronic factors .

Q. How is crystallographic data utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL/SHELXS) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) are resolved to confirm bond angles, torsion angles, and stereochemistry. Refinement protocols (R-factor < 0.05) ensure structural accuracy .

Q. What analytical techniques are used to assess purity and monitor reaction progress?

- Chromatography : Reverse-phase HPLC or silica gel column chromatography with gradients (e.g., ethyl acetate/hexane) .

- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., tert-butyl singlet at δ 1.49 ppm) and LCMS (ES+) for molecular ion confirmation .

- Elemental analysis : Combustion analysis to validate C/H/N/O ratios .

Q. How do substituents on the piperazine ring influence reactivity in nucleophilic substitution reactions?

The tert-butyl carbamate group acts as a protecting group, directing reactivity to the piperazine nitrogen. For example, the 4-chloro-3-methoxyphenyl substituent enhances electron withdrawal, facilitating nucleophilic attack at the para position. Reactions with LiAlH₄ or NaH in DMF yield secondary amines or alkylated derivatives .

Advanced Research Questions

Q. What mechanistic insights explain its role as a prolyl-hydroxylase inhibitor, and how does structural modification affect potency?

The compound inhibits hypoxia-inducible factor (HIF) prolyl-hydroxylases by competing with α-ketoglutarate at the enzyme’s active site. The 4-chloro-3-methoxyphenyl group enhances hydrophobic interactions with the catalytic pocket, while the piperazine-carboxylate backbone mimics substrate binding. Modifications like introducing electron-withdrawing groups (e.g., -CF₃) improve binding affinity by 2–3-fold .

Q. How do polymorphic forms (e.g., solvates vs. anhydrates) impact bioavailability in preclinical studies?

Polymorph screening via differential scanning calorimetry (DSC) and powder XRD reveals distinct melting points and solubility profiles. For instance, anhydrous forms exhibit higher thermal stability (>200°C) but lower aqueous solubility (~0.1 mg/mL) compared to solvates, impacting in vivo absorption .

Q. What strategies resolve conflicting spectroscopic data (e.g., NMR splitting vs. computational predictions)?

Discrepancies between experimental ¹H NMR (e.g., unexpected splitting of piperazine protons) and DFT-calculated spectra are resolved by analyzing dynamic effects (e.g., ring puckering) via variable-temperature NMR. Solvent polarity and hydrogen bonding (e.g., DMSO vs. CDCl₃) also influence peak splitting .

Q. How is the tert-butyl group leveraged in prodrug design to enhance pharmacokinetics?

The tert-butyl carbamate acts as a hydrolytically labile prodrug moiety. Enzymatic cleavage in vivo releases the active piperazine metabolite, improving half-life (e.g., from 2 h to 8 h in rodent models). Stability studies in simulated gastric fluid (pH 1.2) confirm controlled release .

Q. What computational methods predict its binding modes with biological targets (e.g., GPCRs)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with G-protein-coupled receptors (GPCRs). The 4-chloro-3-methoxyphenyl group occupies hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds with conserved aspartate residues (RMSD < 2.0 Å) .

Q. How are isotopic labeling (e.g., ¹³C/¹⁵N) and MS/MS used to trace metabolic pathways?

Stable isotope-labeled analogs synthesized via Pd-catalyzed couplings with ¹³C-bromoarenes enable tracking using LC-HRMS. In vitro microsomal assays identify primary metabolites (e.g., O-demethylation products) with fragmentation patterns validated by MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.